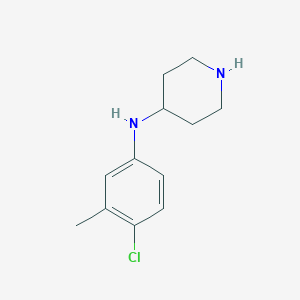
4-Piperidinamine, N-(4-chloro-3-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidinamine, N-(4-chloro-3-methylphenyl)- is a chemical compound with the molecular formula C12H17ClN2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a 4-chloro-3-methylphenyl group attached to the nitrogen atom of the piperidine ring. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinamine, N-(4-chloro-3-methylphenyl)- typically involves the reaction of 4-chloro-3-methylaniline with piperidine under specific conditions. One common method includes the following steps:
Nucleophilic Substitution Reaction: 4-chloro-3-methylaniline is reacted with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C).
Industrial Production Methods
In an industrial setting, the synthesis of 4-Piperidinamine, N-(4-chloro-3-methylphenyl)- may involve similar reaction steps but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
4-Piperidinamine, N-(4-chloro-3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles (e.g., amines, thiols), aprotic solvents (e.g., DMF, DMSO)
Major Products Formed
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Substituted piperidinamine derivatives
Aplicaciones Científicas De Investigación
4-Piperidinamine, N-(4-chloro-3-methylphenyl)- has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and pain management.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is employed in studies investigating the structure-activity relationships of piperidine derivatives and their potential biological activities.
Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Piperidinamine, N-(4-chloro-3-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and neuronal activity. This interaction can lead to analgesic and neuroprotective effects, making it a potential candidate for the treatment of pain and neurodegenerative diseases .
Comparación Con Compuestos Similares
Similar Compounds
4-Anilidopiperidine: A related compound with similar analgesic properties.
N-Phenyl-4-piperidinamine: Another piperidine derivative with applications in medicinal chemistry.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used in the synthesis of fentanyl analogues
Uniqueness
4-Piperidinamine, N-(4-chloro-3-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chloro-3-methylphenyl group enhances its binding affinity to certain receptors, making it a valuable compound in drug discovery and development .
Propiedades
Número CAS |
886506-69-0 |
|---|---|
Fórmula molecular |
C12H17ClN2 |
Peso molecular |
224.73 g/mol |
Nombre IUPAC |
N-(4-chloro-3-methylphenyl)piperidin-4-amine |
InChI |
InChI=1S/C12H17ClN2/c1-9-8-11(2-3-12(9)13)15-10-4-6-14-7-5-10/h2-3,8,10,14-15H,4-7H2,1H3 |
Clave InChI |
QNHYLFRZAFQSHH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)NC2CCNCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















